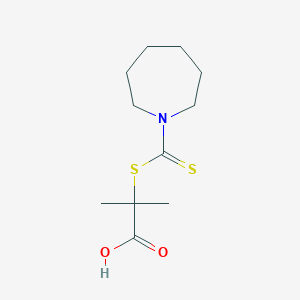
2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid” is a chemical compound with the molecular formula C10H17NO2S2 and a molecular weight of 247.38 . It is a product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C10H17NO2S2. This indicates that it contains 10 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 247.38 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Enantioselective Functionalization
The development of methods to enantioselectively functionalize the α-methylene C–H bonds of aza-heterocycles, including azepanes, is crucial, especially in drug discovery. A study by Jain et al. (2016) explored a palladium-catalyzed enantioselective α-C–H coupling of a range of amines, demonstrating high enantioselectivities and exclusive regioselectivity (Jain, Verma, Xia, & Yu, 2016).
Ionic Liquid Synthesis
Belhocine et al. (2011) used azepane as a starting material to synthesize a new family of room-temperature ionic liquids. This transformation mitigates the disposal of azepane, usually generated in large amounts in the polyamide industry (Belhocine et al., 2011).
Crystal Structure Analysis
The crystal structure of a product containing an azepane ring, specifically a fused tetracyclic system, was analyzed by Toze et al. (2015). This study contributes to understanding the molecular geometry and interactions of compounds with azepane rings (Toze et al., 2015).
Propionic Acid Recovery
Keshav et al. (2009) investigated the extraction of propionic acid using quaternary amine (Aliquat 336) in various diluents, demonstrating the potential for efficient recovery methods in industrial processes (Keshav, Chand, & Wasewar, 2009).
Coenzyme M Reductase System
Gunsalus et al. (1978) synthesized 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues and investigated them as substrates for methyl-coenzyme M reductase, an enzyme system in Methanobacterium thermoautotrophicum. This research provides insights into methane biosynthesis and its inhibition (Gunsalus, Romesser, & Wolfe, 1978).
Labeling of Polymers
Scales et al. (2006) reported a technique for labeling poly(N-isopropylacrylamide) with a fluorescent dye via maleimide-thiol coupling. This method is significant for bioimaging and tracking of polymer-based therapeutics (Scales, Convertine, & McCormick, 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(azepane-1-carbothioylsulfanyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S2/c1-11(2,9(13)14)16-10(15)12-7-5-3-4-6-8-12/h3-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCXAXDOANVCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC(=S)N1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

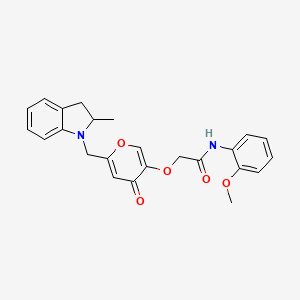
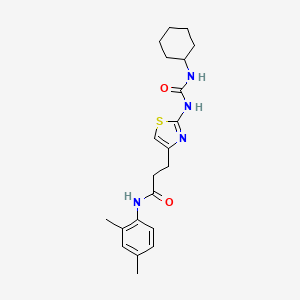
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2747857.png)
![3,4-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2747858.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2747860.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2747862.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2747864.png)
![Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2747865.png)
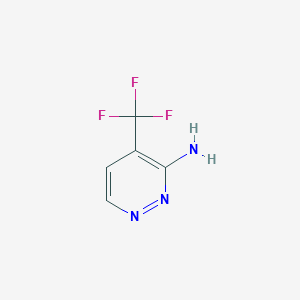
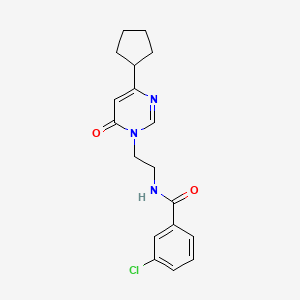

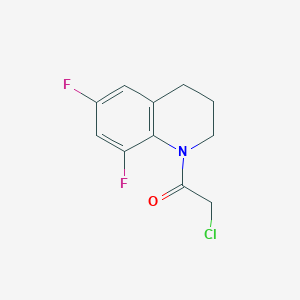
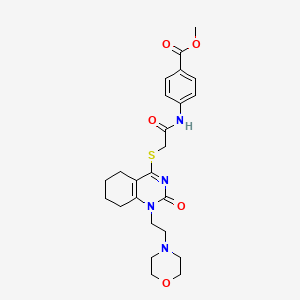
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide](/img/structure/B2747878.png)